tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 950772-99-3
VCID: VC2663193
InChI: InChI=1S/C18H25N3O3/c1-12-5-6-14-15(11-12)21(16(22)19-14)13-7-9-20(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,19,22)
SMILES: CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate

CAS No.: 950772-99-3

Cat. No.: VC2663193

Molecular Formula: C18H25N3O3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate - 950772-99-3

Specification

CAS No. 950772-99-3
Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
IUPAC Name tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25N3O3/c1-12-5-6-14-15(11-12)21(16(22)19-14)13-7-9-20(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,19,22)
Standard InChI Key OAWZQSMENFQQHO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Classification

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate belongs to an important class of compounds combining benzodiazole and piperidine moieties. The structure features several key components that contribute to its chemical behavior and potential biological activity:

  • A 1,3-benzodiazole core with a 2-oxo modification

  • A methyl substituent at the 6-position of the benzodiazole ring

  • A piperidine ring connected to the benzodiazole at the 1-position

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen

This compound represents a significant class in medicinal chemistry as it combines multiple pharmacophoric elements that are prevalent in numerous pharmaceutically active substances. The benzodiazole core is particularly noteworthy, as it appears in various therapeutic agents, while the protected piperidine moiety offers a versatile handle for further synthetic modifications.

Chemical Classification

This compound can be classified within several important chemical families:

  • Benzodiazole derivatives, which have extensive applications in neuropharmacology

  • Piperidine-containing compounds, widely utilized in pharmaceutical development

  • Carbamate-protected amines, commonly employed as synthetic intermediates

The methyl group at the 6-position likely influences the electronic properties of the benzodiazole ring, potentially affecting its biological activity profile compared to unsubstituted analogs.

Chemical Properties and Synthesis Pathways

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is expected to demonstrate the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₈H₂₅N₃O₃Structural analysis
Molecular Weight~331.42 g/molCalculated from formula
Physical AppearanceWhite to off-white crystalline solidTypical for similar compounds
SolubilityLimited water solubility; good solubility in organic solvents (DMSO, dichloromethane, chloroform)Based on structural features
Log P~2.5-3.5Estimated from structural components
Melting Point~120-150°CComparison with similar structures
StabilityStable at room temperature; sensitive to strongly acidic conditions (Boc group)Known properties of Boc-protected compounds

The presence of the tert-butyloxycarbonyl protecting group on the piperidine nitrogen is particularly significant as it is acid-labile, providing a convenient synthetic handle for selective deprotection under acidic conditions.

Structural Analogs and Comparative Analysis

Fluorinated Analog

A closely related compound, tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate, differs only by the presence of a fluorine atom at the 5-position of the benzodiazole ring. This fluorinated analog provides valuable insights that may be relevant to understanding the non-fluorinated target compound .

Structure-Activity Relationships

The fluorinated analog has been reported to exhibit selective inhibition of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme crucial for base excision repair pathways involved in removing oxidized guanines from damaged DNA. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines at micromolar concentrations.

Structure-activity relationship studies suggest that modifications to the benzodiazole core can significantly influence binding affinity and selectivity against glycosylases involved in base excision repair. The presence or absence of the fluorine substituent likely creates distinct electronic and steric environments that affect interaction with biological targets.

Therapeutic AreaPotential ApplicationMechanistic Rationale
OncologyDNA repair enzyme inhibitorModulation of cancer cell response to DNA damage
NeuropharmacologyReceptor modulatorBenzodiazole core resembles structures with anxiolytic properties
Inflammatory DisordersAnti-inflammatory agentCommon activity among heterocyclic compounds with similar structural motifs
Synthetic ChemistryPharmaceutical intermediateBoc protection allows for selective functionalization

The cellular thermal shift assay (CETSA) conducted with the fluorinated analog confirmed effective engagement with OGG1 within cellular environments, stabilizing the protein and enhancing its inhibitory effects on cancer cells. Similar mechanisms might be operative with the non-fluorinated target compound.

Current Research Status and Future Directions

Research Landscape

The current research on tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate appears to be evolving, with particular interest in several areas:

  • Development of enzyme inhibitors for DNA repair pathways

  • Structure-activity relationship studies examining the impact of various substituents

  • Application as synthetic intermediates in pharmaceutical development

Research on the fluorinated analog has demonstrated promising results in enzyme inhibition studies, suggesting that the non-fluorinated target compound may warrant similar investigation.

Future Research Opportunities

Several promising avenues for future research include:

  • Comprehensive biological evaluation to determine the full activity profile

  • Comparative studies with the fluorinated analog to elucidate the role of fluorine in biological activity

  • Development of improved synthetic methodologies for more efficient access to this and related compounds

  • Investigation of structure-activity relationships through systematic modification of substituents

  • Exploration of potential applications beyond enzyme inhibition, particularly in neuropharmacology

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